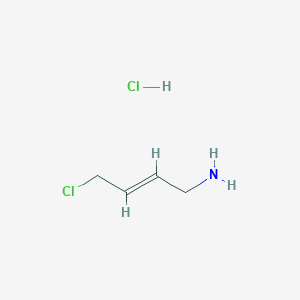
4-Chlorobut-2-en-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlorobut-2-en-1-amine hydrochloride is a useful research compound. Its molecular formula is C4H9Cl2N and its molecular weight is 142.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
4-Chlorobut-2-en-1-amine hydrochloride (C₄H₆ClN·HCl) is characterized by its alkyne structure, featuring both a halogen and an amine group. Its reactivity as an amine allows it to participate in nucleophilic substitution and addition reactions, making it a valuable building block in organic synthesis.
Pharmaceutical Development
This compound serves as an intermediate in the synthesis of various pharmaceuticals. Notably, it has been utilized in developing anti-cancer agents due to its ability to modify biological pathways. Research indicates that this compound can inhibit specific enzymes linked to cancer progression, thereby contributing to therapeutic strategies against malignancies.
Case Study: Anticancer Activity
A study demonstrated that derivatives synthesized from this compound exhibited significant cytotoxic effects on cancer cell lines. The mechanism involved the inhibition of key metabolic pathways essential for tumor growth, highlighting its potential as a lead compound in drug discovery.
Organic Synthesis
In organic chemistry, this compound is employed for creating complex molecules. It allows researchers to explore new chemical reactions and develop novel compounds through substitution and addition reactions.
Table 1: Types of Reactions Involving this compound
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Chlorine atom is replaced by other nucleophiles. |
| Addition Reactions | Triple bond participates in addition with various reagents. |
Agricultural Chemicals
The compound is also significant in formulating agrochemicals, contributing to the development of herbicides and pesticides that enhance crop protection and yield. Its reactivity allows for the modification of existing chemical structures to improve efficacy against pests.
Case Study: Herbicide Development
Research has shown that derivatives of this compound can effectively target specific enzymes in plant pathogens, leading to the development of more effective herbicides with reduced environmental impact.
Material Science
In material science, this compound plays a role in producing specialty polymers and materials. Its unique properties can improve product performance across various applications, including coatings and adhesives.
The biological activity of this compound stems from its reactivity as an amine. It has been evaluated for its potential as an enzyme inhibitor, particularly against metallo-beta-lactamases.
Table 2: Enzyme Inhibition Studies
| Enzyme Type | Inhibition Type | Ki Value (µM) |
|---|---|---|
| Metallo-beta-lactamases (VIM-2) | Non-competitive | 1.5 |
Antimicrobial Properties
This compound has shown promising results in antimicrobial activity against resistant bacterial strains. Studies indicate that it can reverse antibiotic resistance, enhancing the efficacy of existing treatments.
Case Study: Efficacy Against Resistant Strains
In vitro studies demonstrated that this compound significantly reduced the minimum inhibitory concentration required for imipenem against resistant strains of E. coli, suggesting its potential role in combination therapies.
Toxicological Assessments
While exhibiting considerable biological activity, toxicological evaluations reveal that this compound poses irritant properties and environmental hazards. Long-term exposure studies have indicated dose-dependent increases in organ weights and tumor development in certain tissues.
Analyse Chemischer Reaktionen
Nucleophilic Substitution Reactions
The chlorine atom at the 4-position undergoes nucleophilic substitution with amines, thiols, and other nucleophiles. This reactivity is exploited in the synthesis of complex amines and cyclic structures.
Mechanistic Insight : The substitution proceeds via an SN2 mechanism, facilitated by the electron-withdrawing effect of the adjacent alkene, which polarizes the C–Cl bond .
Addition Reactions
The conjugated alkene participates in electrophilic and radical addition reactions, often leading to functionalized amines.
Key Observation : Cyclohexanone derivatives react efficiently under Cu(I) catalysis, while aromatic ketones require tailored conditions .
Cyclization Reactions
Intramolecular cyclization is a hallmark of this compound, enabling access to nitrogen-containing heterocycles.
- Example : Reaction with phenylacetylene and Cu₂O produces 2-alkynylpiperidines via iminium intermediates .
- Mechanism :
Applications : Used in synthesizing enzyme inhibitors (e.g., MDL 73811, a potent anti-trypanosomal agent) .
Comparative Reactivity with Analogues
Key Research Findings
- Catalytic Systems : Dual Cu(I)/Ti(OEt)₄ systems enable coupling with acyclic ketones, overcoming limitations of earlier methods .
- Steric Effects : Bulky substituents on the alkyne reduce reaction efficiency (e.g., tert-butyl groups yield <20%) .
- Functional Group Tolerance : Reactions tolerate NO₂, CF₃, and NH₂ groups on aromatic alkynes .
Eigenschaften
Molekularformel |
C4H9Cl2N |
|---|---|
Molekulargewicht |
142.02 g/mol |
IUPAC-Name |
(E)-4-chlorobut-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C4H8ClN.ClH/c5-3-1-2-4-6;/h1-2H,3-4,6H2;1H/b2-1+; |
InChI-Schlüssel |
ZGCNYBMDGKVWFH-TYYBGVCCSA-N |
Isomerische SMILES |
C(/C=C/CCl)N.Cl |
Kanonische SMILES |
C(C=CCCl)N.Cl |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















